4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide
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Overview
Description
The closest compound I found is "3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid" . It has a molecular weight of 297.35 . and 95% .
Molecular Structure Analysis
The InChI code for the related compound is1S/C18H19NO3/c1-11-7-14-15 (9-18 (2,3)10-16 (14)20)19 (11)13-6-4-5-12 (8-13)17 (21)22/h4-8H,9-10H2,1-3H3, (H,21,22)
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The related compound has a storage temperature of 28°C . No other physical or chemical properties were found.Scientific Research Applications
Catalysis and Synthesis
In a study by Jiang and Yan (2016), indium chloride was used as a Lewis acid catalyst in the synthesis of functionalized 2-((oxoindolin-3-yl)-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamides. This process, conducted in acetonitrile, is significant for the synthesis of complex organic compounds.
Anticancer and Antimicrobial Applications
Some derivatives of 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide exhibit potential anticancer and antimicrobial properties. Yılmaz et al. (2015) reported the synthesis of indapamide derivatives with proapoptotic activity against melanoma cell lines. Similarly, Kumar et al. (2012) studied N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides for their in vitro antibacterial and antifungal activities, demonstrating their potential as novel antimicrobial agents.
Enzyme Inhibition
Compounds containing this compound structures have been shown to act as enzyme inhibitors. For instance, Abbasi et al. (2019) synthesized bi-heterocyclic benzamides which inhibited alkaline phosphatase, indicating potential applications in bone and teeth calcification.
Crystallographic Studies
Crystal and molecular structures of derivatives like those mentioned in Rajalakshmi et al. (2001) provide insights into the structural basis for their biological activity. These studies are crucial for understanding how these compounds interact with biological targets.
Stereoselective Synthesis
Stereoselective synthesis of these compounds, as explored by Caliskan et al. (2015), is important for the pharmaceutical industry, where the chirality of a compound can significantly affect its biological activity.
Design and Synthesis for Specific Targets
Targeted synthesis of these compounds for specific biological activities is another significant application. For instance, Wang et al. (2008) focused on the design and synthesis of derivatives as cardiotonic agents.
Green Chemistry Applications
The use of ultrasound-assisted synthesis methods, as seen in Nimbalkar et al. (2018), represents an application of green chemistry principles in the synthesis of these compounds, highlighting the importance of sustainable methods in pharmaceutical research.
Heat Shock Protein Inhibitors
Novel classes of heat shock protein inhibitors, as developed by Huang et al. (2009), include derivatives of this compound. These compounds have shown potent antiproliferative activity and are currently in clinical trials.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities .
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound exerts its effects at the molecular level through a variety of mechanisms. These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-11-8-14-15(9-18(2,3)10-16(14)21)20(11)13-6-4-12(5-7-13)17(19)22/h4-8H,9-10H2,1-3H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGDKWPNFSCGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)C(=O)N)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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